
4,4',4''-Methanetriyltriphenol
Overview
Description
4,4',4''-Methanetriyltriphenol (CAS: 603-44-1) is a polyphenolic compound with the molecular formula C₁₉H₁₆O₃ and a molecular weight of 292.33 g/mol. Structurally, it consists of three phenol groups linked via a central methane carbon, forming a triphenylmethane derivative.
The compound is commercially available through suppliers like Wuhan Xinxinjiali Biological Technology Co., Ltd., which emphasizes its use in pharmaceutical intermediates and specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’,4’'-Methanetriyltriphenol is typically synthesized through the oxidation of trimethylbenzene. One common method involves reacting mesitylene with hydrogen peroxide under acidic conditions . This reaction yields trihydroxytriphenylmethane as the primary product.
Industrial Production Methods
Industrial production of 4,4’,4’'-Methanetriyltriphenol follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually produced in bulk for research purposes and is stored under inert atmosphere at room temperature to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
4,4’,4’'-Methanetriyltriphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.
Scientific Research Applications
4,4’,4’'-Methanetriyltriphenol has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for various chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although not used in clinical settings.
Industry: Utilized in the development of materials and nanotechnology.
Mechanism of Action
The mechanism of action of 4,4’,4’'-Methanetriyltriphenol involves its interaction with various molecular targets and pathways. The hydroxyl groups enable the compound to form hydrogen bonds and interact with enzymes, proteins, and other biomolecules. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
The structural analogs of 4,4',4''-Methanetriyltriphenol include compounds with variations in the central linking group (e.g., ethane, propane, butane) or functional substituents (e.g., methoxy, nitro groups). Below is a detailed comparison:
Structural and Functional Group Analysis
Key Differences and Implications
Central Linking Group: Methane vs. Ethane/Propane/Butane: The methane core in this compound provides a compact structure, favoring planar geometry. Methylidyne (C≡): The triple-bonded carbon in 4,4',4''-Methylidynetriphenol may confer distinct electronic properties, such as increased electron-withdrawing effects compared to the single-bonded methane core .
Functional Groups :
- Hydroxyl (-OH) vs. Methoxy (-OCH₃) : Hydroxyl groups enhance solubility in polar solvents and antioxidant activity via radical scavenging. Methoxy groups, as in 4,4'-Dimethoxytrityl Chloride, reduce polarity and increase stability against oxidation, making them suitable for protective group chemistry .
- Carboxylic Acid (-COOH) : The ethane-linked tribenzoic acid derivative exhibits strong acidity and chelating ability, relevant in coordination chemistry .
Stereochemistry: The R-configuration in 4,4',4''-[(2R)-Butane-1,1,2-triyl]triphenol introduces chirality, which could influence enantioselective interactions in catalysis or drug design .
Biological Activity
4,4',4''-Methanetriyltriphenol, also known as leucoaurin, is a tri-hydroxyl phenolic compound with significant potential in various biological applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and comparative analysis with similar compounds.
- Molecular Formula : C18H18O3
- CAS Number : 603-44-1
- Structure : The compound features three hydroxyl groups attached to a central carbon atom, contributing to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to act as an antioxidant and reducing agent. The hydroxyl groups allow it to participate in redox reactions, which can neutralize free radicals and reduce oxidative stress in biological systems.
Antioxidant Activity
Research indicates that leucoaurin exhibits significant antioxidant properties. It can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This activity is crucial in preventing cellular aging and various diseases linked to oxidative stress.
Interaction with Metal Ions
This compound has been shown to form complexes with metal ions. These interactions can enhance its efficacy as an antioxidant and may contribute to its potential therapeutic applications in metal toxicity scenarios.
Biological Applications
- Pharmaceuticals : Due to its antioxidant properties, leucoaurin is being investigated for use in formulations aimed at treating conditions related to oxidative stress, such as neurodegenerative diseases and cardiovascular disorders.
- Photographic Applications : Its reducing properties make it useful in photographic processes where it interacts with silver halides.
- Polymer Chemistry : The compound's ability to undergo condensation reactions makes it a candidate for use in creating polymers with specific properties.
Comparative Analysis
The following table compares this compound with structurally similar compounds regarding their unique features and biological activities:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Hydroxybenzophenone | C13H10O3 | Known for UV absorption properties |
Triphenylmethanol | C18H18O | Lacks multiple hydroxyl groups |
Bisphenol A | C15H16O2 | Used primarily in plastics; has two phenolic groups |
2,2-Bis(4-hydroxyphenyl)propane | C15H16O2 | Commonly used in epoxy resins |
Key Distinction : The tri-hydroxyl configuration of this compound enhances its reactivity compared to other compounds listed.
Case Studies
- Antioxidant Efficacy Study : A study demonstrated that leucoaurin effectively reduced lipid peroxidation in cell cultures exposed to oxidative stress. The results indicated a dose-dependent response, highlighting its potential as a protective agent against oxidative damage.
- Metal Ion Interaction Study : Research on the interaction of this compound with copper ions showed that it could form stable complexes that mitigate the toxic effects of copper overload in biological systems.
Properties
IUPAC Name |
4-[bis(4-hydroxyphenyl)methyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,19-22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCQTAXSWSWIHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50897129 | |
Record name | 4-[Bis(4-hydroxyphenyl)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50897129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
603-44-1, 25639-41-2 | |
Record name | 4,4′,4′′-Methylidynetris[phenol] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=603-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4',4''-Methylidynetrisphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603441 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, methylidynetris- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025639412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Leucoaurine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75955 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, methylidynetris- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-[Bis(4-hydroxyphenyl)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50897129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4',4''-methylidynetrisphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.128 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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